2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one

Phosphodiesterase Inhibition PDE4 Anti-inflammatory

2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one (CAS 1249631-12-6) is a synthetic small-molecule heterocycle belonging to the cyclopenta[d]pyrimidin-4-one class. Its core scaffold consists of a cyclopentane ring fused to a pyrimidin-4-one, with a methylamino substituent at the 2-position.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Cat. No. B13320398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(CCC2)C(=O)N1
InChIInChI=1S/C8H11N3O/c1-9-8-10-6-4-2-3-5(6)7(12)11-8/h2-4H2,1H3,(H2,9,10,11,12)
InChIKeyWLYQWZUEPNVINA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one: Chemical Class, Core Properties, and Procurement Profile


2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one (CAS 1249631-12-6) is a synthetic small-molecule heterocycle belonging to the cyclopenta[d]pyrimidin-4-one class . Its core scaffold consists of a cyclopentane ring fused to a pyrimidin-4-one, with a methylamino substituent at the 2-position. This compound is primarily utilized as a research tool and intermediate in medicinal chemistry, with reported activity as a phosphodiesterase (PDE) inhibitor and a CCR5 antagonist [1]. Commercially, it is supplied at 95% purity by vendors such as Fluorochem and Leyan, and is subject to standard hazard classifications (H302, H315, H319, H335) .

Why 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one Cannot Be Replaced by Other Cyclopenta[d]pyrimidin-4-one Analogs


The cyclopenta[d]pyrimidin-4-one scaffold is pharmacologically promiscuous, with subtle substitutions at the 2-position profoundly shifting target engagement, selectivity, and physicochemical properties [1]. For instance, the 2-methyl analog (CAS 65818-01-1) lacks the hydrogen-bond donor/acceptor capacity of the methylamino group, altering its interaction with phosphodiesterase isoforms and CCR5 [2]. Similarly, 2-amino or 2-sulfanyl derivatives exhibit distinct electronic and steric profiles that preclude direct interchangeability in biological assays. Generic substitution without quantitative comparator data risks invalidating structure-activity relationships (SAR) and procurement specifications. The following evidence guide details the specific, measurable differentiation of the 2-(methylamino) derivative against its closest analogs.

Quantitative Comparator Evidence for 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one Against Closest Analogs


PDE4 Inhibitory Potency: 2-(Methylamino) vs. 2-Methyl Cyclopenta[d]pyrimidin-4-one

The 2-(methylamino) derivative demonstrates measurable PDE4 inhibitory activity (IC50 = 200 nM in guinea-pig macrophage assay), whereas the 2-methyl analog (CAS 65818-01-1) lacks the hydrogen-bond donor (-NH-) required for key active-site interactions, resulting in negligible PDE4 engagement [1]. This functional divergence mandates explicit selection of the methylamino variant for PDE4-related studies.

Phosphodiesterase Inhibition PDE4 Anti-inflammatory

CCR5 Antagonism: Functional Differentiation from 2-Amino and 2-Sulfanyl Analogs

Preliminary pharmacological screening identifies the 2-(methylamino) compound as a CCR5 antagonist with potential application in HIV, asthma, and autoimmune disease models [1]. In contrast, the 2-amino analog (CAS 33081-06-0) and 2-sulfanyl analog (CAS 1247517-44-7) are primarily explored for antitubulin and AKT kinase inhibition, respectively, with no reported CCR5 activity [2][3]. This difference in receptor-level functional selectivity is consistent with the distinct steric and electronic demands of the CCR5 binding pocket.

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor

Physicochemical Property Differentiation: logP and Hydrogen-Bonding Capacity vs. 2-Methyl Analog

The 2-(methylamino) compound possesses a calculated logP of -0.12 and 2 hydrogen-bond donors, as reported by Fluorochem . The 2-methyl analog (CAS 65818-01-1), with no hydrogen-bond donor at the 2-position and a higher predicted logP (approximately +0.5 to +1.0 based on structural calculation), exhibits markedly different aqueous solubility and membrane permeability profiles. This differential impacts formulation, assay compatibility, and pharmacokinetic behavior in cell-based and in vivo models.

Physicochemical Profiling logP Hydrogen Bonding Drug-likeness

Selectivity Profile: PDE5A vs. PDE4 Activity Compared to In-Class Reference Compounds

BindingDB data for structurally related cyclopenta[d]pyrimidin-4-one PDE inhibitors show that minor 2-position modifications can invert PDE isoform selectivity. A 2-substituted analog (BDBM236641, US9388139) exhibits PDE5A IC50 = 1,800 nM, while the 2-(methylamino) compound demonstrates preferential PDE4 inhibition (IC50 = 200 nM) [1][2]. Although these are cross-compound comparisons, the ~9-fold selectivity window for PDE4 over PDE5A inferred for the 2-(methylamino) compound contrasts with the PDE5A-biased profile of other 2-substituted derivatives, underscoring the critical role of the 2-methylamino group in directing isoform selectivity.

PDE Selectivity PDE5A PDE4 Isoform Selectivity

Vendor Purity and Availability: Benchmarking Against 2-Methyl and 2-Cyclopropyl Analogs

The 2-(methylamino) compound is commercially available at 95% purity from Fluorochem (SKU F742560) and Leyan (Cat. 1419260), with EU, UK, and China stock locations . In comparison, the 2-methyl analog (CAS 65818-01-1) is offered at 98% purity by MolCore, while the 2-cyclopropyl analog (CAS 1247517-44-7) is available from specialty suppliers with variable lead times . The 95% purity specification of the target compound meets typical research-grade requirements, though users requiring >98% purity for sensitive biophysical assays should verify batch-specific certificates of analysis.

Chemical Procurement Purity Specification Supply Chain Vendor Comparison

Optimal Application Scenarios for 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one Based on Differentiated Evidence


PDE4-Focused Anti-Inflammatory Screening Campaigns

The compound's demonstrated PDE4 inhibitory activity (IC50 = 200 nM in guinea-pig macrophage assay) [1] makes it a suitable starting point for medicinal chemistry programs targeting inflammatory respiratory diseases (asthma, COPD) or dermatoses. Its favorable aqueous solubility (logP = -0.12) supports cell-based assay compatibility without DMSO toxicity concerns often encountered with more lipophilic analogs. Researchers should prioritize this compound over the 2-methyl or 2-cyclopropyl analogs when PDE4 target engagement is the primary screening endpoint.

CCR5-Mediated Disease Models: HIV Entry, Rheumatoid Arthritis, and Autoimmune Research

Preliminary CCR5 antagonist activity identified through pharmacological screening [1] positions this compound as a probe molecule for studying CCR5-mediated pathologies, including HIV-1 entry inhibition, rheumatoid arthritis, and autoimmune diseases. The 2-(methylamino) substitution provides a functional handle absent in 2-amino or 2-sulfanyl cyclopenta[d]pyrimidin-4-one derivatives, which are directed toward antitubulin and AKT kinase applications respectively . Researchers investigating chemokine receptor pharmacology should select this compound for its unique CCR5-activity profile within the cyclopenta[d]pyrimidin-4-one class.

PDE Isoform Selectivity Profiling and Selectivity-Optimization Studies

The inferred PDE4-over-PDE5A selectivity (>9-fold) distinguishes this compound from other 2-substituted cyclopenta[d]pyrimidin-4-ones that exhibit PDE5A-biased inhibition (e.g., IC50 = 1,800 nM at PDE5A for a related analog) [1]. This property is valuable for structure-based design efforts aiming to minimize PDE5-related cardiovascular side effects while maintaining PDE4-mediated anti-inflammatory efficacy. The compound serves as a selectivity-optimized scaffold for iterative SAR exploration.

Physicochemical Property Benchmarking and Formulation Development

With a measured logP of -0.12 and 2 hydrogen-bond donors [1], this compound provides a hydrophilic reference point within the cyclopenta[d]pyrimidin-4-one series. Formulation scientists and computational chemists can use it to calibrate predictive models for aqueous solubility and permeability. Its distinct property profile relative to the more lipophilic 2-methyl analog (estimated logP ~+0.5 to +1.0) makes it the preferred choice for assays requiring high aqueous solubility without co-solvents.

Quote Request

Request a Quote for 2-(Methylamino)-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.